1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea
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Overview
Description
1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea is a synthetic organic compound It is characterized by the presence of dichlorophenyl groups and isourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea typically involves the reaction of 3,4-dichloroaniline with isocyanates under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are often carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichloro-phenyl)-3-(2-(3-(3,4-dichloro-phenyl)-isoureido)-phenyl)-isourea
- This compound
Uniqueness
Compared to other similar compounds, this compound may exhibit unique properties such as higher stability, specific biological activity, or enhanced reactivity. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14Cl4N4O2 |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[(3,4-dichlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H14Cl4N4O2/c21-13-7-5-11(9-15(13)23)25-19(29)27-17-3-1-2-4-18(17)28-20(30)26-12-6-8-14(22)16(24)10-12/h1-10H,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
SQDHXRWVGFNSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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